Benzaldehyde N,N-dimethylhydrazone
Overview
Description
Synthesis Analysis
The synthesis of Benzaldehyde N,N-dimethylhydrazone involves reactions that yield products with high stereoselectivity. For instance, its reaction with 4-oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane results in the production of a phosphorus heterocycle, demonstrating the compound's reactivity and utility in synthesizing complex molecules with potential applications in various fields (Mironov et al., 2001).
Molecular Structure Analysis
The molecular structure of Benzaldehyde N,N-dimethylhydrazone and its derivatives has been analyzed through methods such as X-ray diffraction. These studies provide insights into the configuration of isomers and the spatial arrangement of atoms within the molecules, which is critical for understanding their reactivity and properties (Mironov et al., 2001).
Chemical Reactions and Properties
Benzaldehyde N,N-dimethylhydrazone participates in a variety of chemical reactions that illustrate its reactivity and potential as a precursor for more complex compounds. For example, it has been used in the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I), showcasing its versatility in coordination chemistry (Argibay-Otero et al., 2020).
Physical Properties Analysis
The physical properties of Benzaldehyde N,N-dimethylhydrazone, such as melting points and decomposition temperatures, have been investigated through experimental studies. These properties are crucial for determining the conditions under which the compound can be stored and used in reactions. For example, ab-initio and DFT calculations have been performed to analyze its molecular structure and physical properties (Rocha et al., 2015).
Chemical Properties Analysis
Investigations into the chemical properties of Benzaldehyde N,N-dimethylhydrazone have shed light on its basicity, protonation centers, and the effects of substituents on its reactivity. Such studies are essential for understanding how the compound behaves in different chemical environments and how it can be manipulated for specific applications (Zverev et al., 1975).
Scientific Research Applications
Corrosion Inhibition : Benzaldehyde derivatives like 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone serve as effective corrosion inhibitors for mild steel in acidic conditions, showcasing increased efficiency with higher concentrations and acting as mixed-type inhibitors. The inhibitor's adsorption follows Langmuir's adsorption isotherm, with quantum chemical parameters aligning with the experimental efficiency observed (Singh et al., 2016).
Chemical Reactions and Structures : Benzaldehyde N,N-dimethylhydrazone reacts with certain compounds, like 4-oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane, to yield products with high stereoselectivity and specific spatial structures, as evidenced in various chemical syntheses (Mironov et al., 2001).
Basicity and Protonation : Investigations into the basicity constants of substituted benzaldehyde dimethylhydrazones reveal insights into their chemical behavior, including the identification of the amine nitrogen atom as the center of protonation (Zverev et al., 1975).
Alkylation Studies : Alkylation of certain benzaldehyde derivatives like 1,1-dimethylhydrazone benzaldehyde leads to the formation of specific compounds, offering insights into reaction mechanisms and molecular structures (Larina et al., 2002).
Synthesis of Derivatives : The synthesis of hydrazones derived from aromatic aldehydes and ketones, including benzaldehydes, demonstrates their potential application in various fields like organic chemistry, materials, and biomedical sciences (Vargas et al., 2020).
Antimycobacterial Activity : The synthesis of nicotinoyl hydrazone derivatives from benzaldehyde demonstrates their potential as antimycobacterial tuberculosis agents, highlighting the pharmaceutical applications of these compounds (Adibi et al., 2012).
properties
IUPAC Name |
N-[(E)-benzylideneamino]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGSTUUYSHYCN-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430460 | |
Record name | Benzaldehyde N,N-dimethylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde N,N-dimethylhydrazone | |
CAS RN |
1075-70-3 | |
Record name | 1075-70-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde N,N-dimethylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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